Cas no 16773-16-3 (1,2-Ethanediamine,N1-(2,4-dinitrophenyl)-N2-phenyl-)

1,2-Ethanediamine,N1-(2,4-dinitrophenyl)-N2-phenyl- structure
16773-16-3 structure
Product Name:1,2-Ethanediamine,N1-(2,4-dinitrophenyl)-N2-phenyl-
CAS-nummer:16773-16-3
MF:C14H14N4O4
MW:302.28536272049
CID:176495
PubChem ID:288265
Update Time:2025-04-19

1,2-Ethanediamine,N1-(2,4-dinitrophenyl)-N2-phenyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2-Ethanediamine,N1-(2,4-dinitrophenyl)-N2-phenyl-
    • 1-(2,4-dinitrophenyl)-1-methyl-hydrazine
    • 1-Methyl-1-(2,4-dinitrophenyl)hydrazine
    • AC1L65FY
    • AC1Q1ZIE
    • AG-K-80656
    • AR-1C4299
    • CTK0H7600
    • N-(2,4-Dinitro-phenyl)-N-methyl-hydrazin
    • N-(2,4-dinitro-phenyl)-N-methyl-hydrazine
    • N-(2,4-Dinitrophenyl)-N'-phenylethylendiamin
    • N-(2,4-Dinitro-phenyl)-N'-phenyl-ethylendiamin
    • N-< 2,4-Dinitro-phenyl> -N'-phenyl-ethylendiamin
    • NSC93788
    • NSC-149024
    • DTXSID40937381
    • N~1~-(2,4-Dinitrophenyl)-N~2~-phenylethane-1,2-diamine
    • 16773-16-3
    • NSC149024
    • Inchi: 1S/C14H14N4O4/c19-17(20)12-6-7-13(14(10-12)18(21)22)16-9-8-15-11-4-2-1-3-5-11/h1-7,10,15-16H,8-9H2
    • InChI-sleutel: RDCBHJAMDYEGGL-UHFFFAOYSA-N
    • LACHT: [O-][N+](C1C=C(C=CC=1NCCNC1C=CC=CC=1)[N+](=O)[O-])=O

Berekende eigenschappen

  • Exacte massa: 302.10162
  • Monoisotopische massa: 302.102
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 5
  • Complexiteit: 376
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Topologisch pooloppervlak: 116Ų

Experimentele eigenschappen

  • Dichtheid: 1.419
  • Kookpunt: 540.6°Cat760mmHg
  • Vlampunt: 280.8°C
  • Brekindex: 1.705
  • PSA: 110.34
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